![molecular formula C20H17ClN2O3 B3432052 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin CAS No. 94945-27-4](/img/structure/B3432052.png)
3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin
Overview
Description
3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin, also known as 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)-2-oxochromene-4-carbonitrile, is a chemical compound with the molecular formula C21H16ClN3O3 . It has a molecular weight of 368.814 .
Synthesis Analysis
The synthesis of benzoxazole derivatives, such as 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin, often involves combining a benzoxazole scaffold with different amines . For instance, a mixture of 2-chloro-N-(4-(5-chlorobenzoxazol-2-yl)phenyl)acetamide or 3-chloro-N-(4-(5-chlorobenzoxazol-2-yl)phenyl)propanamide with anhydrous potassium carbonate can be used .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C20H17ClN2O3/c1-3-23(4-2)14-7-5-12-9-15(20(24)26-18(12)11-14)19-22-16-10-13(21)6-8-17(16)25-19/h5-11H,3-4H2,1-2H3 . The compound’s structure can also be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The compound has a molecular weight of 393.8 g/mol and an XLogP3-AA value of 4.3 . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . The compound also has 4 rotatable bonds .Scientific Research Applications
Solubility in Supercritical Carbon Dioxide
Disperse Yellow 232 has been studied for its solubility in supercritical carbon dioxide . This is important as supercritical CO2 fluid waterless dyeing is more advanced concerning zero pollution, energy saving, and emission reduction . The measurement of the solubility of disperse dyes in supercritical CO2 provides convenience and a technological basis for the popularization and development of this technology .
Use in Pigment-Based Ink
Disperse Yellow 232 has been used in the preparation of pigment-based ink . The ink dispersion demonstrates near-Newtonian behavior, which is highly favorable for the application as inkjet ink . The ink dispersion displays a low viscosity, making it particularly suitable for visual communication design and printing purposes .
Fluorescent Dye Applications
Disperse Yellow 232, being a fluorescent dye, finds applications in diverse fields such as biochemical investigations, medical diagnoses, construction of photoelectric cells, lasers, and solar batteries . Its application to synthetic fibers has gained relevance in textiles regarding aesthetic and functional requirements .
Use in Offset Printing Inks
Disperse Yellow 232 has been synthesized, purified, and subjected to spectroradiometric study in different resin media . Alkyd, maleic, and phenolic resins, which are common useful resins in offset printing inks, were applied to study the effects of different media on the fluorescent emission of the dye .
Mechanism of Action
Target of Action
Disperse Yellow 232, also known as 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin or 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)-, is primarily harnessed as a chromogenic agent within the realms of medical diagnostics and pharmaceuticals . It has been found to have an inhibitory effect against human carboxylesterase 1 , which plays a crucial role in drug metabolism and lipid processing.
Mode of Action
It is known that the compound interacts with its target, human carboxylesterase 1, and exhibits inhibitory activity . This interaction likely alters the normal function of the enzyme, potentially affecting the metabolism of certain drugs and lipids.
Biochemical Pathways
Carboxylesterases are known to hydrolyze esters and amides, including many drugs and prodrugs . Therefore, inhibition of these enzymes by Disperse Yellow 232 could potentially affect the bioavailability and efficacy of certain medications.
Pharmacokinetics
Given its use as a chromogenic agent, it is likely that the compound has properties that allow it to permeate diverse medicinal formulations .
Result of Action
The primary result of Disperse Yellow 232’s action is its inhibitory effect on human carboxylesterase 1 . This could potentially affect the metabolism of certain drugs and lipids, altering their bioavailability and efficacy.
properties
IUPAC Name |
3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-3-23(4-2)14-7-5-12-9-15(20(24)26-18(12)11-14)19-22-16-10-13(21)6-8-17(16)25-19/h5-11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNSBRVOBGWOBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(O3)C=CC(=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067941 | |
Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin | |
CAS RN |
35773-43-4, 94945-27-4, 129038-03-5 | |
Record name | Macrolex yellow | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35773-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035773434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(5-chlorobenzoxazol-2-yl)-7-(diethylamino)-2-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.915 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the solubility properties of Disperse Yellow 232?
A1: Disperse Yellow 232's solubility in supercritical carbon dioxide (scCO2) has been investigated. Research shows its solubility in scCO2 increases with both temperature and pressure. [] This finding is significant as it provides a greener alternative to traditional dyeing processes, which often employ harsh organic solvents.
Q2: What models are used to predict the solubility of Disperse Yellow 232 in supercritical CO2?
A2: Four semi-empirical models, namely Chrastil, Kumar–Johnston, Bartle, and Mendez-Santiago–Teja, have demonstrated good correlation with experimental solubility data for Disperse Yellow 232 in scCO2. [] These models can be used to predict solubility under various conditions, facilitating the optimization of dyeing processes.
Q3: How does the structure of Disperse Yellow 232 relate to its application in inks?
A3: Disperse Yellow 232, with its complex polycyclic structure, [, ] is a hydrophobic dye. This hydrophobicity necessitates the use of dispersants, like amphiphilic block copolymers, to enable its stable incorporation into aqueous ink formulations. []
Q4: What is the role of amphiphilic block copolymers in Disperse Yellow 232-based inks?
A4: Amphiphilic block copolymers, like PCL-b-PAA, act as dispersants for Disperse Yellow 232 in water-based inks. [] Their structure allows them to encapsulate the hydrophobic dye molecules, forming stable micelles that prevent aggregation and ensure uniform color distribution.
Q5: What are the advantages of using Disperse Yellow 232 in ink formulations?
A5: Disperse Yellow 232, when formulated with appropriate dispersants, yields inks with desirable properties like low viscosity and near-Newtonian behavior. [] This makes these inks suitable for inkjet printing applications. Moreover, the resulting ink dispersions exhibit excellent stability even after thermal aging. []
Q6: What are the environmental implications of using supercritical CO2 in relation to Disperse Yellow 232?
A6: Utilizing supercritical CO2 as a solvent for Disperse Yellow 232 offers a more environmentally friendly approach compared to traditional organic solvents. [] ScCO2 is non-toxic, non-flammable, and readily available, making it a greener alternative for dyeing processes.
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